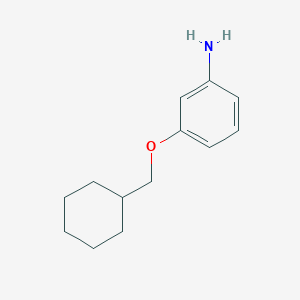
Ethyl 5-chloro-6-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-6-methylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the nicotinic acid ring, with an ethyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-methylnicotinate typically involves the esterification of 5-chloro-6-methylnicotinic acid with ethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves the continuous addition of 5-chloro-6-methylnicotinic acid and ethanol into the reactor, with the catalyst being added in a controlled manner. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 5-chloro-6-methylnicotinic acid.
Reduction: 5-chloro-6-methyl-3-pyridinemethanol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Ethyl 5-chloro-6-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with nicotinic acid derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional groups.
作用機序
The mechanism of action of Ethyl 5-chloro-6-methylnicotinate is primarily based on its ability to interact with biological molecules through its ester and chlorine functional groups. The compound can undergo hydrolysis to release nicotinic acid derivatives, which can then participate in various biochemical pathways. The chlorine atom can also facilitate interactions with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity.
類似化合物との比較
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group. Used in topical preparations for muscle and joint pain.
Ethyl 2-chloro-6-methylnicotinate: Similar structure but with the chlorine atom at the 2nd position. Used in different chemical syntheses.
Uniqueness: Ethyl 5-chloro-6-methylnicotinate is unique due to the specific positioning of the chlorine and methyl groups on the nicotinic acid ring, which can influence its reactivity and biological activity. This unique structure allows it to be used in specific synthetic pathways and applications that other similar compounds may not be suitable for.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
ethyl 5-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |
InChIキー |
KXQPGKVSELHGKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


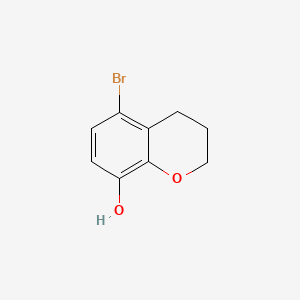
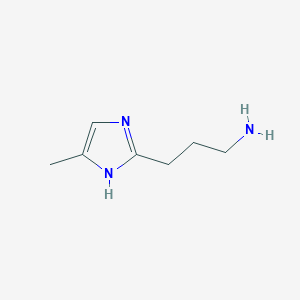


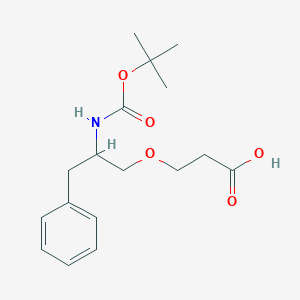

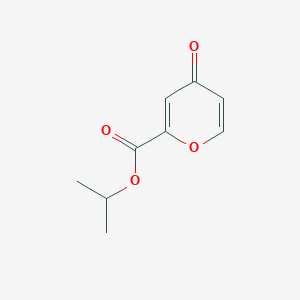
![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)


